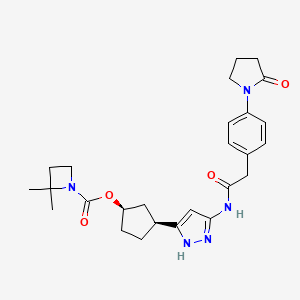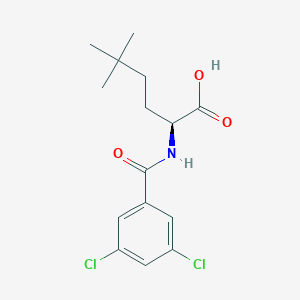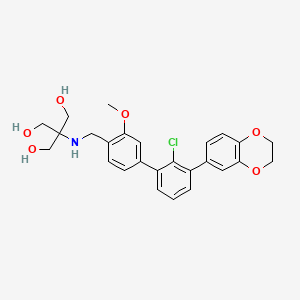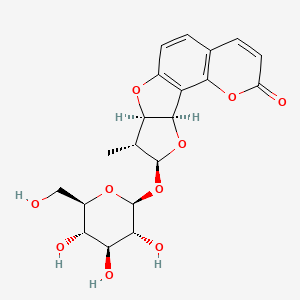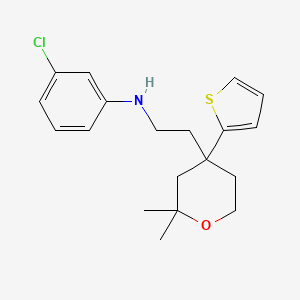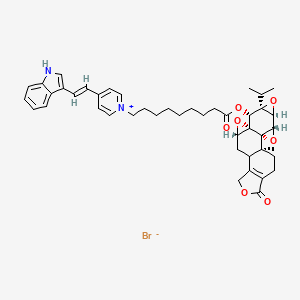
Antitumor agent-132
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-132 involves multiple steps, including the derivatization of triptolide. The process typically requires specific reagents and conditions to ensure the stability and efficacy of the final product. For instance, the preparation of kaempferol nanosuspensions, which is a similar compound, involves the use of D-α-tocopherol polyethylene glycol 1000 succinate as a stabilizing agent .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis processes that ensure high yield and purity. This could include the use of advanced nanotechnology and catalytic processes to enhance the bioavailability and stability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Antitumor agent-132 undergoes several types of chemical reactions, including:
Reduction: Although less common, reduction reactions may also play a role in the compound’s mechanism of action.
Substitution: This reaction is essential for the derivatization processes that enhance the compound’s efficacy.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: These are crucial for increasing reactive oxygen species.
Stabilizing agents: Such as D-α-tocopherol polyethylene glycol 1000 succinate, which enhance the stability and bioavailability of the compound.
Major Products Formed
The major products formed from these reactions include derivatives that exhibit enhanced antitumor activity and reduced toxicity. These derivatives are often more effective in inducing apoptosis and inhibiting tumor growth .
Wissenschaftliche Forschungsanwendungen
Antitumor agent-132 has a wide range of scientific research applications, including:
Chemistry: Used in the study of oxidative stress and its effects on cellular functions.
Biology: Investigated for its role in inducing apoptosis and regulating mitochondrial functions.
Industry: Utilized in the development of advanced nanomedicines and catalytic processes for cancer therapy.
Wirkmechanismus
The mechanism of action of Antitumor agent-132 involves several key pathways:
Induction of Apoptosis: The compound increases intracellular reactive oxygen species, leading to oxidative stress and apoptosis.
Mitochondrial Dysfunction: It reduces mitochondrial membrane potential, disrupting cellular energy production and leading to cell death.
Signaling Pathways: The compound targets the Nrf2/Keap1 signaling pathway, which plays a crucial role in regulating oxidative stress and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triptolide: A parent compound from which Antitumor agent-132 is derived.
Kaempferol: Another compound with similar antitumor properties, often used in nanosuspension formulations.
MG132: A proteasome inhibitor with similar mechanisms of inducing apoptosis through oxidative stress.
Uniqueness
This compound is unique in its ability to specifically target mitochondrial functions and induce apoptosis through oxidative stress. Its derivatization from triptolide enhances its efficacy and reduces toxicity, making it a promising candidate for cancer therapy .
Eigenschaften
Molekularformel |
C44H51BrN2O7 |
|---|---|
Molekulargewicht |
799.8 g/mol |
IUPAC-Name |
[(1S,2S,4S,5S,7S,8R,9R,11S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] 9-[4-[(E)-2-(1H-indol-3-yl)ethenyl]pyridin-1-ium-1-yl]nonanoate;bromide |
InChI |
InChI=1S/C44H50N2O7.BrH/c1-27(2)42-37(52-42)38-44(53-38)41(3)20-17-31-32(26-49-39(31)48)33(41)24-35-43(44,51-35)40(42)50-36(47)14-8-6-4-5-7-11-21-46-22-18-28(19-23-46)15-16-29-25-45-34-13-10-9-12-30(29)34;/h9-10,12-13,15-16,18-19,22-23,25,27,33,35,37-38,40H,4-8,11,14,17,20-21,24,26H2,1-3H3;1H/t33?,35-,37-,38-,40+,41-,42-,43+,44+;/m0./s1 |
InChI-Schlüssel |
PFDNJKAZEJXVLZ-ZEMPOTJLSA-N |
Isomerische SMILES |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C(C5C[C@H]7[C@]4([C@@H]2OC(=O)CCCCCCCC[N+]8=CC=C(C=C8)/C=C/C9=CNC1=CC=CC=C19)O7)COC6=O)C.[Br-] |
Kanonische SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)CCCCCCCC[N+]8=CC=C(C=C8)C=CC9=CNC1=CC=CC=C19)O7)COC6=O)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


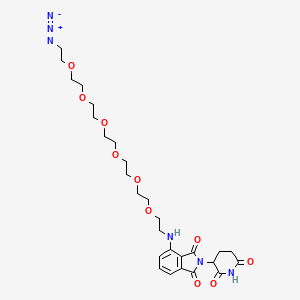
![1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B12379351.png)
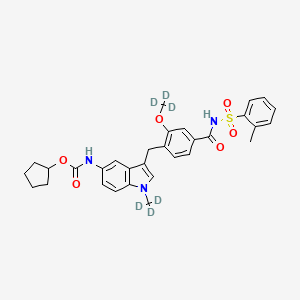
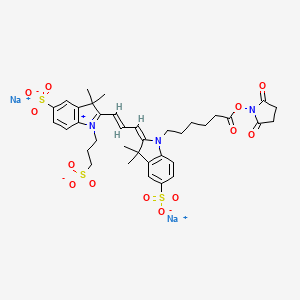
![Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester](/img/structure/B12379368.png)

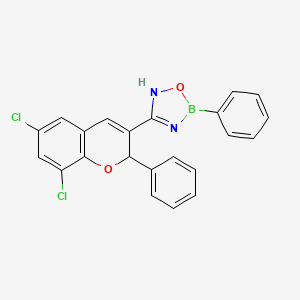
![Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester](/img/structure/B12379381.png)
